molecular formula C7H6FNO4S B1375453 1-Fluoro-3-methanesulfonyl-2-nitrobenzene CAS No. 1022971-93-2

1-Fluoro-3-methanesulfonyl-2-nitrobenzene

Cat. No.: B1375453
CAS No.: 1022971-93-2
M. Wt: 219.19 g/mol
InChI Key: TYIZMRLEAFVDSG-UHFFFAOYSA-N
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Description

1-Fluoro-3-methanesulfonyl-2-nitrobenzene is an organic compound with the molecular formula C₇H₆FNO₄S and a molecular weight of 219.19 g/mol . It is characterized by the presence of a fluorine atom, a methanesulfonyl group, and a nitro group attached to a benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Fluoro-3-methanesulfonyl-2-nitrobenzene typically involves the nitration of 1-fluoro-3-methanesulfonylbenzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic and requires careful temperature management to avoid decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 1-Fluoro-3-methanesulfonyl-2-nitrobenzene involves its ability to undergo nucleophilic aromatic substitution reactions. The presence of the electron-withdrawing nitro group and the electron-donating methanesulfonyl group on the benzene ring makes the fluorine atom more susceptible to nucleophilic attack . This reactivity is exploited in various synthetic applications to introduce different functional groups onto the benzene ring.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Fluoro-3-methanesulfonyl-2-nitrobenzene is unique due to the specific positioning of its functional groups, which enhances its reactivity in nucleophilic aromatic substitution reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules .

Properties

IUPAC Name

1-fluoro-3-methylsulfonyl-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO4S/c1-14(12,13)6-4-2-3-5(8)7(6)9(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYIZMRLEAFVDSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1022971-93-2
Record name 1-fluoro-3-methanesulfonyl-2-nitrobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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